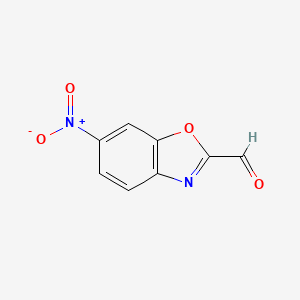
(5-Benzyl-2-oxo-piperazin-1-YL)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(®-5-Benzyl-2-oxo-piperazin-1-yl)-acetic acid: is a chiral compound with a piperazine ring substituted with a benzyl group and an oxo group at the 5-position, and an acetic acid moiety attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzylamine and ethyl acetoacetate.
Stepwise Synthesis: The process involves multiple steps, including the formation of the piperazine ring, introduction of the benzyl group, and oxidation to introduce the oxo group.
Reaction Conditions: Common reagents used include strong bases like sodium hydride (NaH) for deprotonation steps, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.
Industrial Production Methods:
Batch Processes: Industrial synthesis often employs batch processes where each step is carried out sequentially in large reactors.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps.
Purification: The final product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane (DCM).
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Benzyl alcohol.
Substitution Products: Various N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of new therapeutic agents.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity.
Receptor Binding: Potential to bind to specific receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
®-5-Benzyl-2-oxo-piperazin-1-yl-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
®-5-Benzyl-2-oxo-piperazin-1-yl-butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness:
Chirality: The ®-configuration provides specific stereochemical properties that can influence biological activity.
Functional Groups: The combination of benzyl, oxo, and acetic acid groups offers unique reactivity and potential for diverse applications.
(®-5-Benzyl-2-oxo-piperazin-1-yl)-acetic acid , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-(5-benzyl-2-oxopiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12-7-14-11(8-15(12)9-13(17)18)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,17,18) |
Clave InChI |
LZVSIOIYDLGHLD-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC(=O)N1CC(=O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



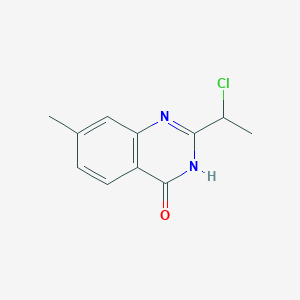
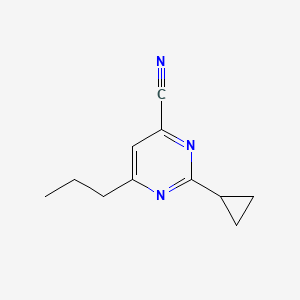


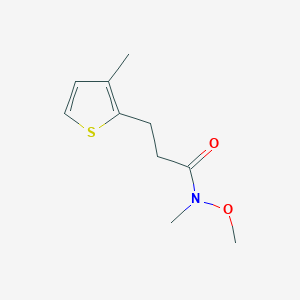
![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)
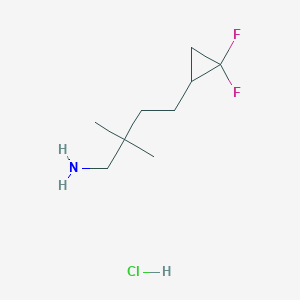
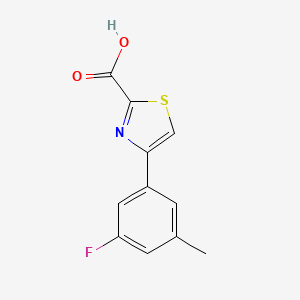
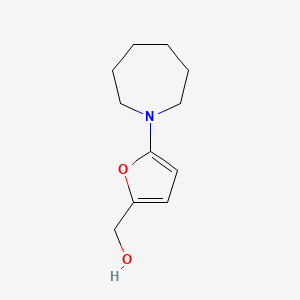
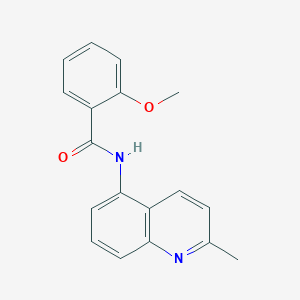
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)
![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)
